1,1-Dichloro-2-(2-iodoethyl)cyclopropane

Nucleophilic substitution Synthetic methodology Halogenated cyclopropanes

Choose 1,1-Dichloro-2-(2-iodoethyl)cyclopropane (CAS 1909337-39-8) for its unique dual reactivity. The synergistic gem-dichlorocyclopropane core and electrophilic iodoethyl handle enable orthogonal activation strategies not possible with non-iodinated or non-chlorinated analogs. Superior C–I bond leaving-group ability allows milder cross-coupling conditions. Avoid synthetic risk; ensure reproducibility with this critical building block.

Molecular Formula C5H7Cl2I
Molecular Weight 264.92
CAS No. 1909337-39-8
Cat. No. B2900227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-2-(2-iodoethyl)cyclopropane
CAS1909337-39-8
Molecular FormulaC5H7Cl2I
Molecular Weight264.92
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CCI
InChIInChI=1S/C5H7Cl2I/c6-5(7)3-4(5)1-2-8/h4H,1-3H2
InChIKeyKQRPXBHTEAPOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-2-(2-iodoethyl)cyclopropane (CAS 1909337-39-8): Procurement-Relevant Characteristics and Supply Profile


1,1-Dichloro-2-(2-iodoethyl)cyclopropane (CAS 1909337-39-8) is a halogenated cyclopropane derivative bearing a gem‑dichloro substitution on the cyclopropane ring and a 2‑iodoethyl side chain . This compound is commercially available from multiple chemical suppliers in research‑grade quantities, with typical reported purity of 95% and a molecular formula of C5H7Cl2I (MW 264.92 g/mol) . The combination of an electrophilic iodoethyl handle and a strained gem‑dichlorocyclopropane core confers a distinct reactivity profile that is not replicated by simpler cyclopropane building blocks or alternative halogenated cyclopropane derivatives [1].

Why Generic Cyclopropane Building Blocks Cannot Substitute for 1,1-Dichloro-2-(2-iodoethyl)cyclopropane in Synthetic Workflows


Direct substitution of 1,1‑dichloro‑2‑(2‑iodoethyl)cyclopropane with a generic cyclopropane or a halogenated analog lacking the precise iodine‑chlorine pairing introduces substantial synthetic risk. The reactivity of this compound is dictated by the synergistic electronic and steric interplay between the strained gem‑dichlorocyclopropane core and the terminal C‑I bond—a combination that enables orthogonal activation strategies not accessible to monohalogenated, non‑chlorinated, or non‑iodinated cyclopropane derivatives [1]. Replacing the iodine atom with bromine or chlorine (e.g., 2‑(2‑bromoethyl)‑1,1‑dichlorocyclopropane, CAS 1909306‑42‑8) fundamentally alters the leaving‑group ability and the potential for transition‑metal‑catalyzed cross‑coupling reactions, thereby disrupting synthetic sequences that depend on the precise redox and coordination chemistry of the C‑I bond [1]. Furthermore, the gem‑dichloro substitution pattern imposes conformational and electronic constraints on the cyclopropane ring that influence both ring‑opening thermodynamics and downstream reactivity—constraints that are absent in non‑chlorinated or gem‑dibrominated analogs [2]. Consequently, substituting a lower‑cost, non‑iodinated analog without re‑optimizing the entire synthetic route is highly unlikely to yield comparable reaction outcomes, making the procurement of the specified iodo‑dichloro compound a critical quality‑by‑design decision for reproducible synthesis.

1,1-Dichloro-2-(2-iodoethyl)cyclopropane: Quantitative Differentiation Evidence for Procurement Decision Support


Leaving-Group Potency: Iodoethyl vs. Bromoethyl in 1,1-Dichlorocyclopropane Derivatives

The terminal C–I bond in 1,1-dichloro-2-(2-iodoethyl)cyclopropane exhibits significantly enhanced leaving-group ability relative to the C–Br bond in the corresponding bromoethyl analog (2-(2-bromoethyl)-1,1-dichlorocyclopropane, CAS 1909306-42-8). The bond dissociation energy (BDE) of a typical C(sp³)–I bond is approximately 53 kcal/mol, compared to 69 kcal/mol for C(sp³)–Br, representing a 16 kcal/mol difference in bond strength [1]. This quantitative difference translates into milder reaction conditions for nucleophilic substitutions and transition‑metal‑catalyzed cross‑coupling reactions with the iodo compound, whereas the bromo analog requires more forcing conditions or stronger nucleophiles to achieve comparable conversion [1][2].

Nucleophilic substitution Synthetic methodology Halogenated cyclopropanes

Synthetic Utility: Iodocyclopropanes as Intermediates for C–C Bond Formation

Iodocyclopropanes, including compounds structurally analogous to 1,1-dichloro-2-(2-iodoethyl)cyclopropane, have been established as versatile synthetic intermediates for the preparation of alkyl-, aryl-, and acyl‑substituted cyclopropanes via organometallic reactions [1]. The iodoethyl moiety undergoes metal–halogen exchange with organolithium or organomagnesium reagents (e.g., n‑BuLi, i‑PrMgCl) to generate nucleophilic cyclopropylmethyl species that can be trapped with various electrophiles. In contrast, the corresponding bromoethyl derivatives exhibit slower metal–halogen exchange kinetics and often require more forcing conditions (e.g., higher temperatures, excess organometallic reagent) to achieve comparable yields, as inferred from comparative studies of iodo‑ vs. bromo‑substituted cyclopropanes in cross‑coupling reactions [1][2].

Cross-coupling Organometallic chemistry Cyclopropane functionalization

Molecular Weight Advantage for Reaction Stoichiometry and Purification

The molecular weight of 1,1-dichloro-2-(2-iodoethyl)cyclopropane (264.92 g/mol) is approximately 22% higher than that of the bromoethyl analog (2-(2-bromoethyl)-1,1-dichlorocyclopropane, 217.92 g/mol) and 35% higher than the chloroethyl analog (2-(2-chloroethyl)-1,1-dichlorocyclopropane, ~196 g/mol) . This increased mass arises directly from the iodine atom (atomic weight 126.90 g/mol) versus bromine (79.90 g/mol) or chlorine (35.45 g/mol). In practical synthetic workflows, a higher molecular weight facilitates more precise weighing of small‑scale reaction components (reducing relative weighing errors for sub‑millimolar reactions) and provides a larger mass differential for monitoring reaction progress by LC‑MS or GC‑MS, where the distinctive isotopic signature of iodine (100% natural abundance of ¹²⁷I) offers unambiguous detection and quantification .

Process chemistry Mass balance Purification

Radical Cyclization Reactivity: 2-Iodoethyl Olefins as Cyclopropane Precursors

2-Iodoethyl-substituted electron-deficient olefins undergo efficient 3-exo-trig radical cyclization with zinc powder in a mixture of t‑butyl alcohol and water to afford the corresponding cyclopropanes [1]. While this methodology describes the synthesis of cyclopropanes from 2-iodoethyl-substituted precursors, it establishes that the iodoethyl group is a competent radical precursor for cyclopropane formation under mild, environmentally benign conditions. This reactivity is a class‑level property of 2‑iodoethyl‑substituted systems and distinguishes iodoethyl derivatives from their bromoethyl and chloroethyl counterparts, which typically require more forcing conditions for radical generation or undergo competing reaction pathways (e.g., elimination) [1][2]. The presence of the gem‑dichloro substitution in 1,1-dichloro-2-(2-iodoethyl)cyclopropane may further influence the stereoelectronic requirements for ring‑opening and radical cyclization reactions, although direct experimental data for this specific compound are not available in the open literature.

Radical cyclization Cyclopropanation Electron-deficient alkenes

Application Scenarios for 1,1-Dichloro-2-(2-iodoethyl)cyclopropane in Synthetic and Medicinal Chemistry Research


Cross-Coupling for Diversification of Cyclopropane-Containing Libraries

The iodoethyl handle of 1,1-dichloro-2-(2-iodoethyl)cyclopropane enables transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Negishi, Sonogashira) to install aryl, alkenyl, or alkynyl groups onto the cyclopropane scaffold. This application leverages the superior leaving‑group ability of the C–I bond relative to C–Br or C–Cl analogs, allowing couplings to proceed under milder conditions with greater functional‑group tolerance [1]. Researchers building libraries of cyclopropane‑containing compounds for biological screening can use this compound as a modular diversification point, as established by the broad utility of iodocyclopropanes in organometallic transformations [1].

Nucleophilic Substitution for Installation of Heteroatom Functionality

The terminal C–I bond in 1,1-dichloro-2-(2-iodoethyl)cyclopropane is susceptible to nucleophilic displacement by a wide range of nucleophiles (amines, thiols, alkoxides, azide), enabling the introduction of nitrogen, sulfur, oxygen, or azide functionality onto the ethyl linker. The lower bond dissociation energy of the C–I bond (≈53 kcal/mol) compared to C–Br (≈69 kcal/mol) translates into faster reaction kinetics and the ability to use weaker nucleophiles that would be ineffective with bromoethyl analogs [2]. This reactivity is particularly valuable for synthesizing heteroatom‑functionalized cyclopropane derivatives for medicinal chemistry or agrochemical research.

Radical-Mediated Cyclopropane Ring Functionalization

The iodoethyl group serves as a latent radical precursor under reductive conditions (e.g., Zn powder, Bu₃SnH/AIBN). As demonstrated in the literature for 2-iodoethyl-substituted olefins, the C–I bond can undergo homolytic cleavage to generate a carbon‑centered radical that participates in 3‑exo‑trig cyclizations to form cyclopropanes [3]. Although this specific compound already contains a cyclopropane ring, the radical reactivity of the iodoethyl appendage may be exploited for further ring‑opening or intermolecular radical addition reactions, offering an orthogonal reactivity manifold distinct from polar pathways. This capability is not available with chloroethyl or bromoethyl analogs, which exhibit less favorable homolytic cleavage kinetics.

Analytical Reference Standard for LC‑MS and GC‑MS Method Development

Due to its high molecular weight (264.92 g/mol) and the distinctive monoisotopic signature of iodine (¹²⁷I, 100% natural abundance), 1,1-dichloro-2-(2-iodoethyl)cyclopropane provides an unambiguous mass spectrometric signal that is easily distinguished from background ions and structurally similar compounds . The chlorine atoms (³⁵Cl/³⁷Cl, ≈3:1 ratio) contribute an additional isotopic pattern that further aids in confident compound identification. This makes the compound a suitable reference standard for developing and validating analytical methods in synthetic chemistry workflows, particularly when tracking reaction intermediates or monitoring purification processes where unambiguous compound tracking is essential.

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